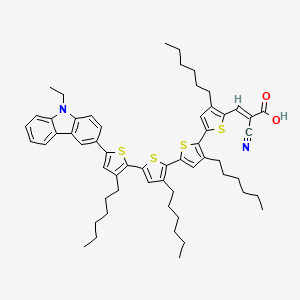
Fmoc-L-Val-OH-13C5,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Val-OH-13C5,15N: is a compound that is isotopically labeled with carbon-13 and nitrogen-15. It is a derivative of L-valine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and various scientific research applications due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Val-OH-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-valine structure. The Fmoc group is introduced by reacting the amine group of L-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the desired isotopic enrichment and product purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Val-OH-13C5,15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amine group of L-valine.
Coupling Reactions: The free amine group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like HATU or EDC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Peptide Coupling: HATU, EDC, DIPEA in DMF or DCM.
Major Products:
Deprotected L-Valine: After Fmoc removal.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Val-OH-13C5,15N is widely used in solid-phase peptide synthesis (SPPS) to create isotopically labeled peptides for structural and functional studies
Biology:
Protein Studies: The isotopic labels allow for detailed nuclear magnetic resonance (NMR) studies of protein structure and dynamics
Medicine:
Drug Development: Isotopically labeled peptides are used in pharmacokinetic and metabolic studies to understand drug behavior in biological systems
Industry:
Mechanism of Action
Mechanism: Fmoc-L-Val-OH-13C5,15N itself does not have a direct mechanism of action as it is primarily a reagent used in synthesis and research. the isotopic labels (carbon-13 and nitrogen-15) allow researchers to trace and study the behavior of the compound and its derivatives in various biological and chemical systems .
Molecular Targets and Pathways: The compound is used to label peptides and proteins, enabling the study of molecular interactions, metabolic pathways, and protein dynamics through techniques like NMR and mass spectrometry .
Comparison with Similar Compounds
Fmoc-L-Val-OH: The non-labeled version of the compound.
Fmoc-L-Leu-OH-13C6,15N: An isotopically labeled derivative of L-leucine.
Fmoc-L-Ile-OH-13C6,15N: An isotopically labeled derivative of L-isoleucine
Uniqueness: Fmoc-L-Val-OH-13C5,15N is unique due to its specific isotopic labeling, which provides distinct advantages in NMR and mass spectrometry studies. The carbon-13 and nitrogen-15 labels offer enhanced sensitivity and resolution in these analytical techniques, making it a valuable tool for detailed molecular studies .
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
345.34 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1 |
InChI Key |
UGNIYGNGCNXHTR-WXVVZUHKSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)




![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)

![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)
![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
![Ammonia borane [MI]](/img/structure/B12055981.png)
